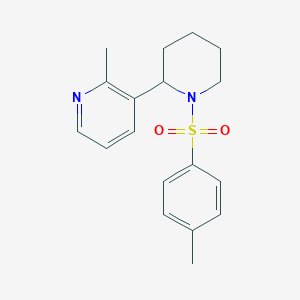
2-Methyl-4-phenyl-1H-imidazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-1H-imidazole-1,5-diamine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under solvent-free conditions. For example, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield substituted imidazoles efficiently . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazoles.
Scientific Research Applications
2-Methyl-4-phenyl-1H-imidazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
4-Phenyl-1H-imidazole: Shares a similar imidazole core but lacks the methyl and diamine substitutions.
2,4,5-Triphenyl-1H-imidazole: Contains additional phenyl groups, making it more hydrophobic.
Uniqueness: 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and diamine groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-4-phenylimidazole-1,5-diamine |
InChI |
InChI=1S/C10H12N4/c1-7-13-9(10(11)14(7)12)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 |
InChI Key |
VWTAFUSBCGIAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


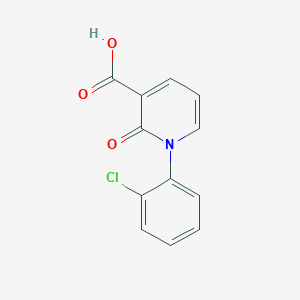
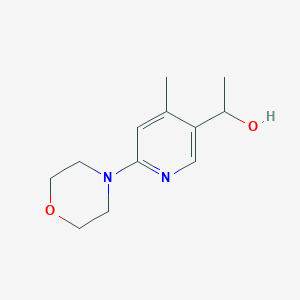


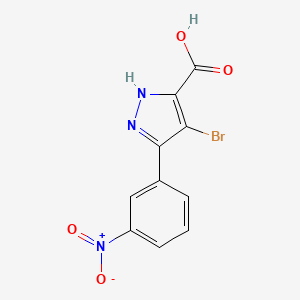
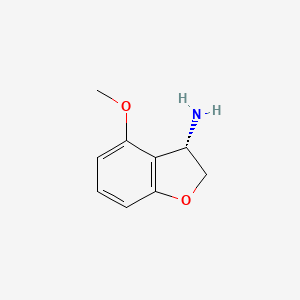
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B11808868.png)
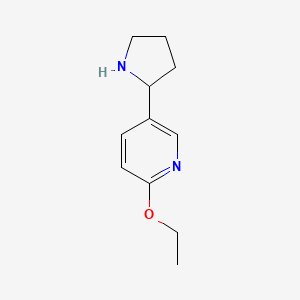
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11808882.png)
